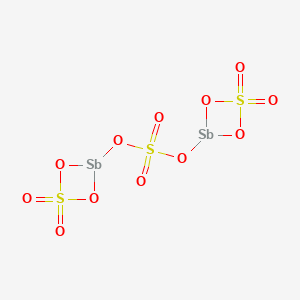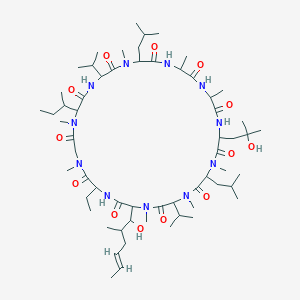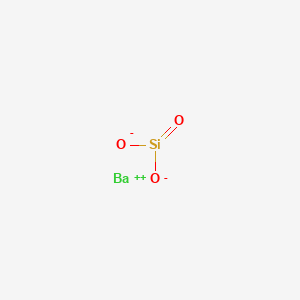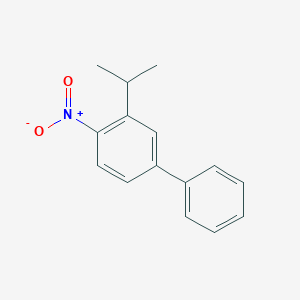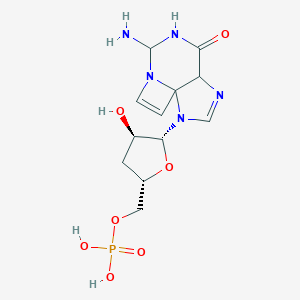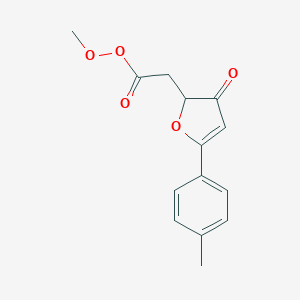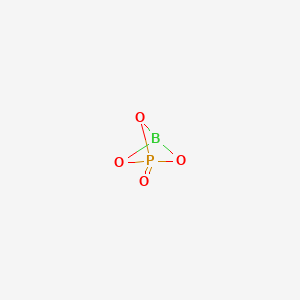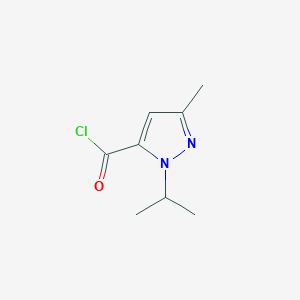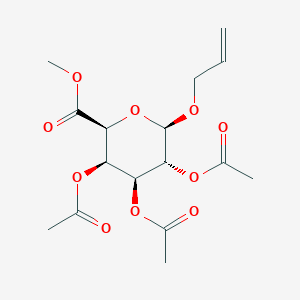
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate
Vue d'ensemble
Description
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate, also known as MATUG, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate works by inhibiting the activity of certain enzymes, such as β-galactosidase and hyaluronidase. It also has anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve wound healing. It has also been found to have antioxidant properties and may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate has several advantages for lab experiments, including its stability and solubility in water. However, it also has limitations, such as its high cost and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for research on Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate. One potential area of investigation is its use as a drug delivery system, as it has been shown to be effective in delivering drugs to specific cells. Another area of research is its potential use in treating neurodegenerative diseases, as it has been found to have neuroprotective effects. Additionally, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate is synthesized from galactose, a type of sugar, through a series of chemical reactions. The process involves the protection of the hydroxyl groups of galactose with acetyl groups, followed by the allylation of the hydroxyl group at position three. The resulting compound is then oxidized to form Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate.
Applications De Recherche Scientifique
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate has been found to have potential applications in various scientific fields, including biochemistry, pharmacology, and medicine. In biochemistry, it is used as a substrate for the enzyme β-galactosidase, which can be used to study the enzyme's mechanism of action. In pharmacology, it has been shown to inhibit the growth of cancer cells and has potential as a chemotherapeutic agent. In medicine, it has been investigated for its potential use in treating inflammatory diseases and as a drug delivery system.
Propriétés
IUPAC Name |
methyl (2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-prop-2-enoxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O10/c1-6-7-22-16-14(25-10(4)19)12(24-9(3)18)11(23-8(2)17)13(26-16)15(20)21-5/h6,11-14,16H,1,7H2,2-5H3/t11-,12+,13+,14-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKKPVNDESHQBT-WZYWGQKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC=C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137213 | |
| Record name | β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-(allyl 2,3,4-tetra-O-acetyl-beta-D-galactopyranosid)uronate | |
CAS RN |
130506-36-4 | |
| Record name | β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130506-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Galactopyranosiduronic acid, 2-propen-1-yl, methyl ester, 2,3,4-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





